4-Nitro-2,2'-bipyridine
Overview
Description
4-Nitro-2,2’-bipyridine is a heterocyclic organic compound that belongs to the bipyridine family. It consists of two pyridine rings connected at the 2-position, with a nitro group attached to one of the pyridine rings at the 4-position. This compound is known for its unique chemical properties and its ability to act as a ligand in coordination chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-2,2’-bipyridine typically involves the nitration of 2,2’-bipyridine. One common method is the reaction of 2,2’-bipyridine with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions usually require controlled temperatures to ensure the selective nitration at the 4-position .
Industrial Production Methods
Industrial production of 4-Nitro-2,2’-bipyridine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The nitration reaction is carefully monitored to prevent over-nitration and to ensure the safety of the process .
Chemical Reactions Analysis
Types of Reactions
4-Nitro-2,2’-bipyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Coordination: As a ligand, 4-Nitro-2,2’-bipyridine can coordinate with metal ions to form complex compounds.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Coordination: Metal salts such as copper(II) sulfate or nickel(II) chloride.
Major Products
Reduction: 4-Amino-2,2’-bipyridine.
Substitution: Various substituted bipyridine derivatives depending on the nucleophile used.
Coordination: Metal-bipyridine complexes.
Scientific Research Applications
4-Nitro-2,2’-bipyridine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Nitro-2,2’-bipyridine primarily involves its ability to act as a ligand and form coordination complexes with metal ions. The nitro group can participate in electron-withdrawing interactions, influencing the electronic properties of the compound. This can affect the reactivity and stability of the metal complexes formed .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: Lacks the nitro group, making it less electron-withdrawing.
4,4’-Bipyridine: Has the pyridine rings connected at the 4-position, leading to different coordination properties.
4-Nitro-4’-methyl-2,2’-bipyridine: Contains a methyl group in addition to the nitro group, affecting its steric and electronic properties.
Uniqueness
4-Nitro-2,2’-bipyridine is unique due to the presence of the nitro group at the 4-position, which significantly influences its electronic properties and reactivity. This makes it a valuable ligand in coordination chemistry and a versatile building block in synthetic chemistry .
Properties
IUPAC Name |
4-nitro-2-pyridin-2-ylpyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O2/c14-13(15)8-4-6-12-10(7-8)9-3-1-2-5-11-9/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIFFKJLQHWQTIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=CC(=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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